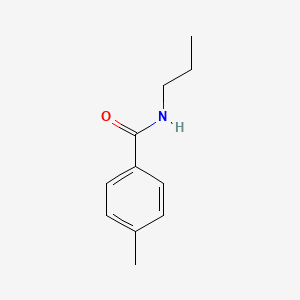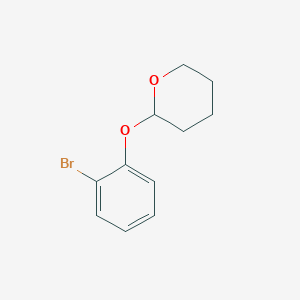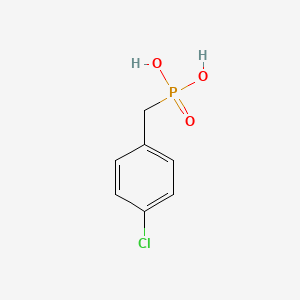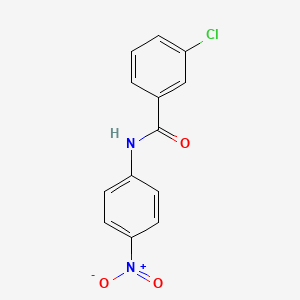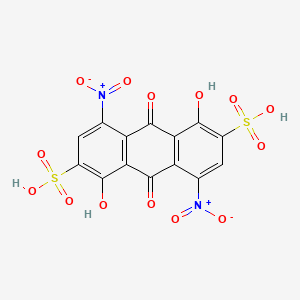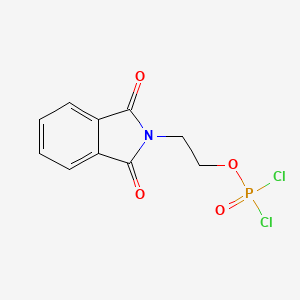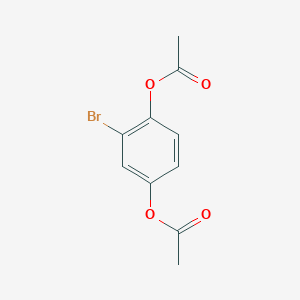
1,4-Diacetoxy-2-bromobenzene
Overview
Description
Preparation Methods
1,4-Diacetoxy-2-bromobenzene can be synthesized by reacting 1,4-benzoquinone with zinc bromide in the presence of acetic anhydride . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. This method is commonly used in laboratory settings for the preparation of this compound .
Chemical Reactions Analysis
1,4-Diacetoxy-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form bromohydroquinone.
Reduction Reactions: The acetoxy groups can be reduced to form hydroxy groups under specific conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Diacetoxy-2-bromobenzene has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bromohydroquinone and (Sp, S)-1-(2,5-diacetoxyphenyl)-2-(p-tolylsulfinyl)ferrocene.
Biomedical Research:
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Diacetoxy-2-bromobenzene involves its ability to undergo substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of different products. The specific mechanism depends on the type of reaction and the reagents used .
Comparison with Similar Compounds
1,4-Diacetoxy-2-bromobenzene can be compared with other similar compounds, such as:
1,4-Diacetoxybenzene: Lacks the bromine atom, which affects its reactivity and applications.
2,5-Diacetoxy-1-bromobenzene: Has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,4-Dibromo-2,5-diacetoxybenzene: Contains two bromine atoms, which significantly alters its reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetoxy and bromine groups, which contribute to its distinct chemical properties and applications .
Properties
IUPAC Name |
(4-acetyloxy-3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)14-8-3-4-10(9(11)5-8)15-7(2)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFNWOHWJOCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391036 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52376-16-6 | |
| Record name | 1,4-Diacetoxy-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


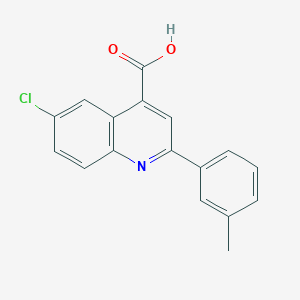
![Methyl 2-[3-(2-chloroethyl)ureido]benzoate](/img/structure/B1608533.png)
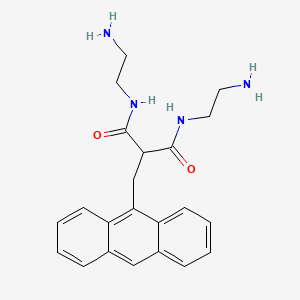
![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)
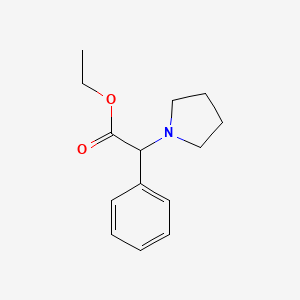
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
